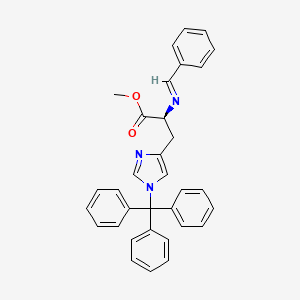
N-Benzyl Salbutamon-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl Salbutamon-d9 Hydrochloride is a deuterated derivative of Salbutamol, a widely used bronchodilator drug. It is a beta-2 adrenergic receptor agonist that relaxes the smooth muscles of the airways, making it easier to breathe. This compound is often used in scientific research due to its unique properties and applications.
準備方法
The synthesis of N-Benzyl Salbutamon-d9 Hydrochloride involves several steps. The primary synthetic route includes the deuteration of Salbutamol, followed by the introduction of a benzyl group. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
化学反応の分析
N-Benzyl Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-Benzyl Salbutamon-d9 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in biological studies to understand the effects of deuteration on biological systems.
Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of deuterated drugs.
Industry: It is used in the development of new drugs and therapeutic agents
作用機序
N-Benzyl Salbutamon-d9 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates a signaling pathway that leads to the relaxation of the smooth muscles, resulting in bronchodilation and easier breathing. The molecular targets involved in this pathway include the beta-2 adrenergic receptor, adenylate cyclase, and cyclic adenosine monophosphate .
類似化合物との比較
N-Benzyl Salbutamon-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Salbutamol: The non-deuterated form of the compound, widely used as a bronchodilator.
N-Benzyl Salbutamol: A benzylated derivative of Salbutamol, used in similar applications.
Deuterated Salbutamol: Another deuterated form of Salbutamol, used for comparison in research studies.
This compound stands out due to its specific deuteration pattern, which can provide unique insights into the behavior of deuterated compounds in various systems.
特性
IUPAC Name |
2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22;/h4-11,22-23H,12-14H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNITHCPVLQQEN-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)











